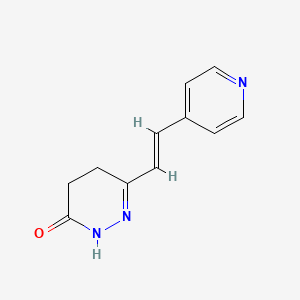
Ici 153110
Overview
Description
ICI 153110 is a small molecule drug developed by AstraZeneca PLC. It is a phosphodiesterase inhibitor with both vasodilating and inotropic properties, primarily intended for the treatment of congestive heart failure . The molecular formula of this compound is C11H11N3O, and it has a molecular weight of 201.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 153110 involves the preparation of pyridyl diazinone derivatives. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of pyridine derivatives and diazinone intermediates . The reaction conditions typically include controlled temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
ICI 153110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, particularly involving the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridyl diazinone compounds .
Scientific Research Applications
ICI 153110 has several scientific research applications, including:
Mechanism of Action
ICI 153110 exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in enhanced myocardial contractility and vasodilation, which are beneficial in treating congestive heart failure . The molecular targets of this compound include various phosphodiesterase isoforms, and the pathways involved are primarily related to cyclic nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
ICI 170777: Another pyridyl diazinone cardiotonic agent with a different profile of effects on hepatic drug metabolism.
Milrinone: A phosphodiesterase inhibitor with similar inotropic and vasodilating properties.
Amrinone: Another phosphodiesterase inhibitor used in the treatment of heart failure.
Uniqueness
ICI 153110 is unique due to its specific molecular structure and its distinct profile of enzyme inhibition and induction. Unlike ICI 170777, this compound significantly increases levels of total P450 and other enzymes in rat microsomes, indicating a unique induction profile . This makes this compound a valuable compound for studying the effects of phosphodiesterase inhibition on cyclic nucleotide metabolism and enzyme activity.
Properties
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZSASEORJCSP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NN=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338836 | |
| Record name | 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87164-90-7 | |
| Record name | ICI 153110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087164907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-153110 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51BP2CBJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


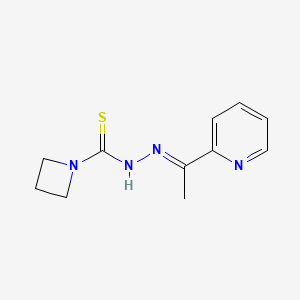
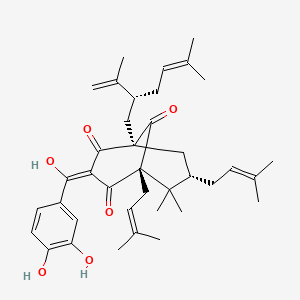
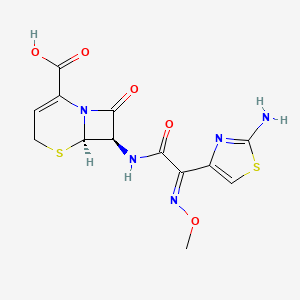
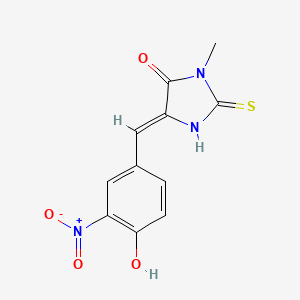
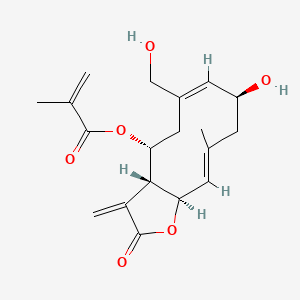
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)
![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)
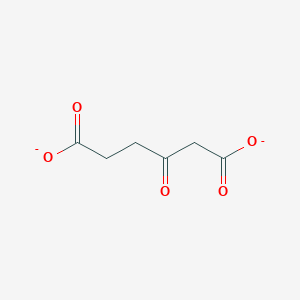


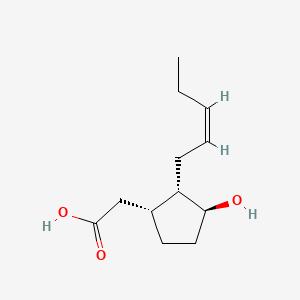
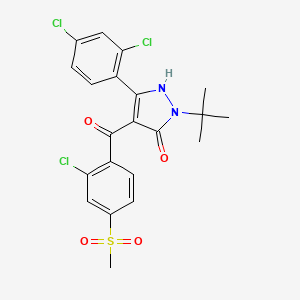
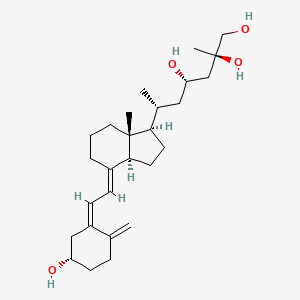
![1-[[2-(3-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B1233019.png)
